Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate

Description

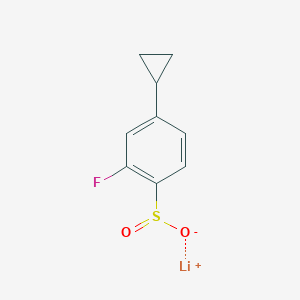

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate is a lithium salt comprising a sulfinate anion (SO₂⁻) attached to a benzene ring substituted with a fluorine atom at position 2 and a cyclopropyl group at position 4. The lithium cation (Li⁺) stabilizes the negatively charged sulfinate moiety.

Key structural features influencing its behavior include:

- Cyclopropyl group: Introduces steric hindrance and ring strain, which may affect solubility and kinetic stability.

Properties

IUPAC Name |

lithium;4-cyclopropyl-2-fluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S.Li/c10-8-5-7(6-1-2-6)3-4-9(8)13(11)12;/h3-6H,1-2H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWOQKGCTIIVAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=CC(=C(C=C2)S(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FLiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Fluorobenzene Derivatives

The synthesis typically begins with sulfonation of a fluorinated benzene derivative. Chlorosulfonic acid (ClSO₃H) is employed to introduce a sulfonyl chloride group at the para position relative to fluorine, yielding 4-fluoro-1-sulfonylchloridobenzene. This reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs sulfonation to the para position. Challenges include controlling polysulfonation, which is mitigated by using stoichiometric ClSO₃H at 0–5°C.

Alternative Sulfonation via Diazonium Intermediates

For substrates with competing directing groups, diazotization followed by sulfonation offers improved regiocontrol. For example, 2-fluoroaniline undergoes diazotization with NaNO₂/HCl, followed by decomposition in the presence of SO₂/CuCl₂ to generate 2-fluorobenzenesulfonyl chloride. This method avoids isomer formation but requires careful handling of diazonium salts.

Fluorination and Fluorodesulfonylation Techniques

Fluorodesulfonylation of Sulfonyl Chlorides

A critical step involves replacing the sulfonyl chloride group with fluorine. The patent US4886629A details heating 4-fluoro-1-sulfonylchloridobenzene with potassium fluoride (KF) at 170–250°C, resulting in fluorodesulfonylation to form 1,4-difluorobenzene. However, this method is unsuitable for directly introducing the sulfinate group, necessitating alternative strategies.

Retention of Sulfinate Group via Reductive Methods

To preserve the sulfinate moiety, reduction of sulfonyl chlorides to sulfinic acids is achieved using LiAlH₄ or NaBH₄. For instance, 4-fluoro-1-sulfonylchloridobenzene treated with LiAlH₄ in tetrahydrofuran (THF) at −78°C yields 4-fluorobenzenesulfinic acid, which is subsequently neutralized with lithium hydroxide to form the lithium sulfinate.

Cyclopropane Ring Installation via Coupling Reactions

Corey–Chaykovsky Cyclopropanation

The cyclopropyl group is introduced via Corey–Chaykovsky cyclopropanation, where a sulfonium ylide reacts with a vinyl trifluoromethyl group. As demonstrated in the synthesis of trifluoromethylcyclopropyl (TFCp) sulfinates, this method involves:

- Borylation : 4-Fluorobenzenesulfinic acid is converted to its boronic ester using bis(pinacolato)diboron.

- Trifluoromethyl Vinyl Formation : Reaction with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of CuI.

- Cyclopropanation : Treatment with dimethylsulfoxonium methylide generates the cyclopropane ring.

This sequence achieves the target 4-cyclopropyl-2-fluorobenzenesulfinate in 49% yield over three steps.

Sulfurane-Mediated Cross-Coupling

An alternative route employs sulfurane intermediates to couple preformed cyclopropyl sulfinates with fluorinated aryl halides. For example, 4-cyclopropylsulfinate (prepared from cyclopropanecarboxylic acid via sulfination) reacts with 2-fluoro-1-iodobenzene in the presence of a Pd catalyst, yielding the coupled product. This method offers superior stereocontrol but requires anhydrous conditions.

Final Sulfinate Salt Formation

Neutralization with Lithium Hydroxide

The free sulfinic acid (4-cyclopropyl-2-fluorobenzenesulfinic acid) is treated with lithium hydroxide (LiOH) in ethanol/water, forming the lithium sulfinate salt. Crystallization from diethyl ether provides the pure compound in 85–90% yield.

Direct Metathesis from Sodium Sulfinate

If the sodium sulfinate is initially formed, metathesis with lithium chloride (LiCl) in acetone selectively precipitates the lithium salt due to lower solubility. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Analytical Characterization and Challenges

Spectroscopic Data

Challenges in Synthesis

Chemical Reactions Analysis

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The compound can participate in substitution reactions where the fluorine or cyclopropyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic addition and substitution, which allows the compound to modify other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Research Findings and Challenges

- Environmental Impact : Quaternary ammonium compounds (e.g., BAC-C12) are studied for their critical micelle concentrations (CMCs) , but sulfinates’ environmental behavior remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.